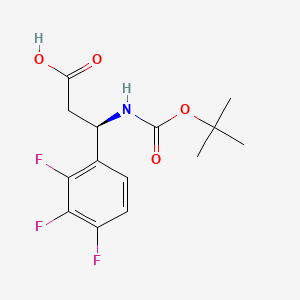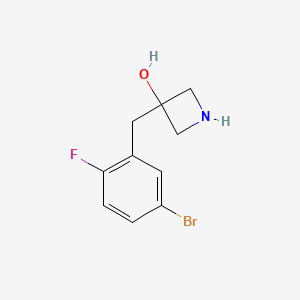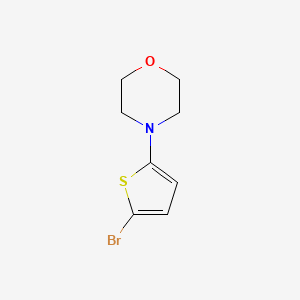![molecular formula C10H13N3O2 B13547887 5-(Azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylicacid](/img/structure/B13547887.png)
5-(Azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid: is a chemical compound that has garnered significant attention in scientific research due to its unique chemical structure and potential biological activity. Its structure consists of a tricyclic framework with an azidomethyl group and a carboxylic acid functional group, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, introduction of the azidomethyl group, and final carboxylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
化学反応の分析
Types of Reactions: 5-(Azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form various oxidation products.
Reduction: The azidomethyl group can be reduced to an amine.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidomethyl group can yield nitro compounds, while reduction can produce amines .
科学的研究の応用
Chemistry: In chemistry, 5-(azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is of interest in the field of bioconjugation, where it is used to modify biomolecules for various applications, including drug delivery and imaging.
Medicine: In medicine, the compound is being explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, 5-(azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials.
作用機序
The mechanism of action of 5-(azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid involves its interaction with specific molecular targets. The azidomethyl group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and drug delivery applications.
類似化合物との比較
- 5-(Bromomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid
- 5-(Chloromethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid
- 5-(Iodomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid
Uniqueness: Compared to its halomethyl analogs, 5-(azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid offers unique reactivity due to the presence of the azide group. This allows for click chemistry applications, which are not possible with the halomethyl analogs.
特性
分子式 |
C10H13N3O2 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
5-(azidomethyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid |
InChI |
InChI=1S/C10H13N3O2/c11-13-12-5-9-1-6-3-10(9,8(14)15)4-7(6)2-9/h6-7H,1-5H2,(H,14,15) |
InChIキー |
NUNMOOJTJDIHOL-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3(C1(CC2C3)CN=[N+]=[N-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13547804.png)
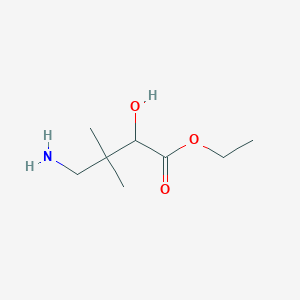
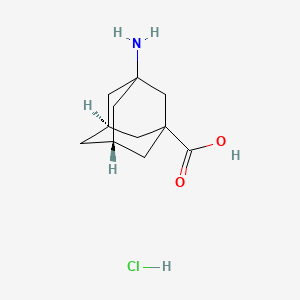
![3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13547836.png)
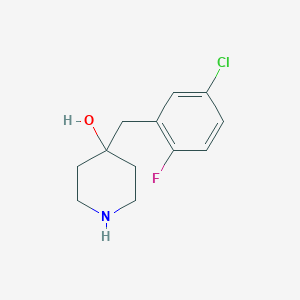
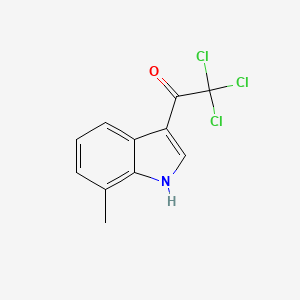

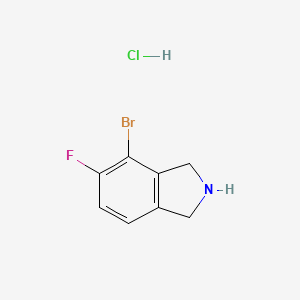
![cis-5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B13547873.png)
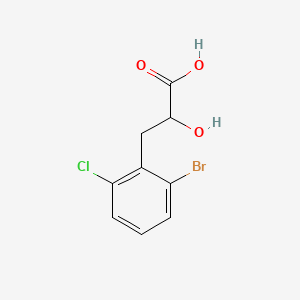
![6-(3-Bromopropyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13547879.png)
